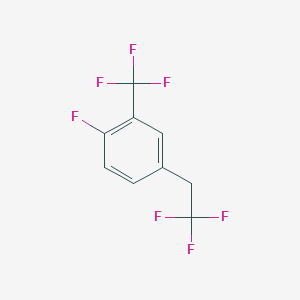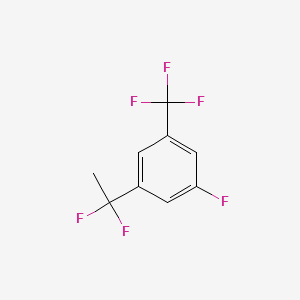
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons. This compound is characterized by the presence of multiple fluorine atoms attached to a benzene ring, which imparts unique chemical and physical properties. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms onto a benzene ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F₂) or a fluorinating reagent like Selectfluor is used to introduce fluorine atoms onto the benzene ring. The reaction conditions often require the use of a catalyst, such as iron(III) fluoride (FeF₃), and may be carried out at elevated temperatures to achieve the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Continuous flow reactors and advanced fluorination techniques, such as gas-phase fluorination, may be employed to ensure efficient and safe production of the compound. The use of automated systems and stringent safety protocols is essential to minimize the risks associated with handling fluorine gas and other reactive fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of fluorinated phenols or amines.
Oxidation: Formation of fluorinated benzoic acids or ketones.
Reduction: Formation of partially or fully de-fluorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds are often investigated for their potential as pharmaceuticals or agrochemicals.
Medicine: Explored for its potential use in drug discovery and development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and coatings. Fluorinated compounds are known for their chemical resistance and durability.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules through various mechanisms, including:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: The compound may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.
Membrane Interaction: The compound may incorporate into cell membranes, altering their properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can be compared with other similar fluorinated aromatic compounds, such as:
1-Fluoro-2,4,6-trifluorobenzene: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and properties.
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the trifluoroethyl group, resulting in different chemical and physical characteristics.
1-Fluoro-2-(trifluoromethyl)benzene: Similar to the target compound but with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated aromatic compounds.
Eigenschaften
IUPAC Name |
1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYCMMBVCKTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)




